

Comparative Analysis of Triazolopyridine Analogs as Bioactive Agents

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Compound of Interest		
Compound Name:	C13H14BrN3O4	
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The chemical formula **C13H14BrN3O4** represents a structural space occupied by a diverse range of potential bioactive molecules. While a specific compound with this exact formula is not prominently featured in publicly available research, this analysis focuses on a closely related and highly significant class of heterocyclic compounds: brominated triazolopyridine derivatives. Triazolopyridines are a well-established scaffold in medicinal chemistry, with derivatives showing potent activity against a range of biological targets.[1] This guide provides a comparative analysis of structural analogs based on the triazolopyridine core, focusing on their performance as Bromodomain-containing protein 4 (BRD4) inhibitors and adenosine receptor antagonists, supported by experimental data and detailed protocols.

I. Triazolopyridine Analogs as BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has emerged as a promising target for cancer therapy.[2] Several triazolopyridine derivatives have been identified as potent BRD4 inhibitors.[2]

Performance Data

The following table summarizes the in vitro activity of a series of triazolopyridine analogs against the first bromodomain of BRD4 (BRD4-BD1) and their anti-proliferative activity in the MV4-11 cancer cell line.



Compound ID	R Group	BRD4-BD1 IC50 (μM)	MV4-11 Cell IC50 (μΜ)	Reference
12m	4-fluorophenyl	Not explicitly stated, but noted as highly potent	0.02	[2]
(+)-JQ1	(reference)	Not explicitly stated in this reference	0.03	[2]

Note: The original research paper highlighted compound 12m as a representative compound with superior activity to the well-known BRD4 inhibitor, (+)-JQ1. The paper describes a series of derivatives exhibiting favorable BRD4 inhibitory activity.[2]

Structure-Activity Relationship

Molecular docking studies revealed that these triazolopyridine compounds bind to the acetyllysine binding site of BRD4's first bromodomain (BD1). A key interaction involves the formation of a hydrogen bond with the amino acid residue Asn140.[2] The potency and selectivity of these inhibitors are influenced by the nature of the substituent groups on the triazolopyridine core.

Pharmacokinetic Profile

A representative compound from this series, 12m, demonstrated good metabolic stability in mouse liver microsomes and favorable oral absorption in mice, with an oral bioavailability (F) of 44.8%.[2] Such pharmacokinetic properties are crucial for the development of orally administered drugs.

II. Triazolopyridine Analogs as Adenosine Receptor Antagonists

Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that have been implicated in various physiological processes and are targets for conditions like Parkinson's disease.[3][4] Isomeric triazolopyridine derivatives have been synthesized and evaluated for their ability to inhibit these receptors.



Performance Data

The table below presents the inhibitory activity (Ki, µM) of isomeric pairs of 8-amino-[2][5] [6]triazolo[1,5-a]pyridine-6-carboxamides and 5-amino-[2][5][6]triazolo[1,5-a]pyridine-7-carboxamides against human A1 and A2A adenosine receptors.[3]

Compoun d	Scaffold Isomer	R Group	hA1 Ki (μM)	hA2A Ki (μM)	Selectivit y (hA1/hA2 A)	Referenc e
Analog A	8-amino-6- carboxami de	Phenyl	> 10	0.43	> 23	[3]
Analog B	5-amino-7- carboxami de	Phenyl	0.48	0.015	0.03	[3]
Analog C	8-amino-6- carboxami de	2-Thienyl	> 10	0.44	> 22.7	[3]
Analog D	5-amino-7- carboxami de	2-Thienyl	0.61	0.012	0.02	[3]

Structure-Activity Relationship

A comparative analysis of these isomeric pairs indicates that the position of the amino and carboxamide groups on the pyridine ring significantly influences both potency and selectivity.[3] The 5-amino-7-carboxamide scaffold (Analogs B and D) generally confers higher affinity for the A2A receptor. The study concluded that the hydrogen-bond donor strength of the free amino group is a primary determinant for A2A inhibitory activity and selectivity against the A1 receptor. [3]

Another study on a different series of 7-amino-5-oxo-[2][5][6]triazolo[1,5-a]pyridine-6-carbonitriles identified compounds with high affinity and selectivity for the hA1 receptor. For



instance, a compound with a 2-thienyl substituent (4t) showed a Ki of 0.051 µM for the hA1 receptor.[7]

III. Experimental Protocols BRD4 Inhibition Assay (AlphaScreen)

This assay is designed to measure the inhibition of the interaction between BRD4 and acetylated histone proteins.[8]

- Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute BRD4 protein, biotinylated histone peptide substrate, and test compounds to desired concentrations in the assay buffer.
- Compound Incubation: In a 384-well microplate, add the test compound solution. Then, add the BRD4 protein and the biotinylated histone peptide.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the components to interact.
- Detection: Add streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads. Incubate in the dark.
- Signal Reading: Read the plate on an AlphaScreen-capable plate reader. The signal
 generated is proportional to the extent of the BRD4-histone interaction. A decrease in signal
 indicates inhibition by the test compound.

Adenosine Receptor Binding Assay

This protocol is used to determine the binding affinity of test compounds to adenosine receptors expressed in cell membranes.

- Membrane Preparation: Culture cells expressing the human adenosine receptor subtype of interest (e.g., CHO cells). Harvest the cells and prepare cell membranes by homogenization and centrifugation.
- Binding Reaction: In a reaction tube, add the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [3H]DPCPX for A1 receptors), and the test compound at various

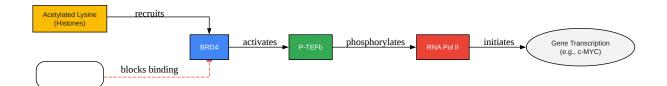


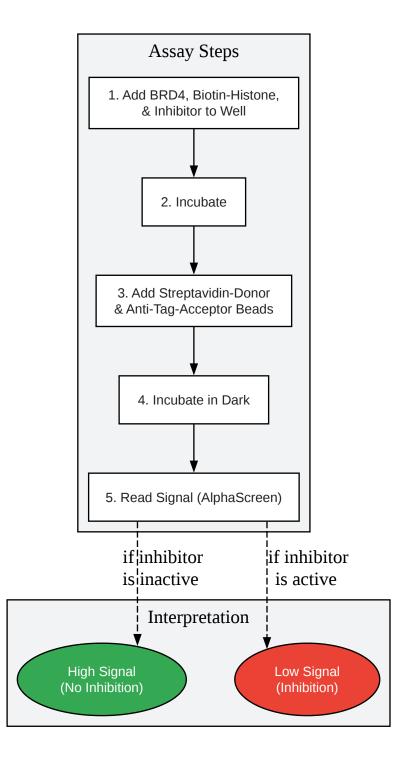
concentrations.

- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. VisualizationsSignaling Pathway of BRD4 Inhibition









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